Decyl(triphenyl)phosphanium iodide

Catalog No.
S15247899
CAS No.
51034-56-1
M.F
C28H36IP
M. Wt
530.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decyl(triphenyl)phosphanium iodide

CAS Number

51034-56-1

Product Name

Decyl(triphenyl)phosphanium iodide

IUPAC Name

decyl(triphenyl)phosphanium;iodide

Molecular Formula

C28H36IP

Molecular Weight

530.5 g/mol

InChI

InChI=1S/C28H36P.HI/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28;/h9-17,19-24H,2-8,18,25H2,1H3;1H/q+1;/p-1

InChI Key

VGBHJWFEBLBTHG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Decyl(triphenyl)phosphonium iodide is an organophosphorus compound with the chemical formula C10H21P(C6H5)3I\text{C}_{10}\text{H}_{21}\text{P}(\text{C}_6\text{H}_5)_3\text{I}. It is classified as a quaternary phosphonium salt, characterized by its lipophilic nature due to the long decyl chain and the presence of three phenyl groups attached to the phosphorus atom. This compound is significant in biochemical research and applications, particularly for its role in targeting mitochondria in various therapeutic contexts. Decyl(triphenyl)phosphonium iodide is known to interact with mitochondrial membranes, influencing their permeability and functionality, which can have implications for drug delivery systems and mitochondrial studies .

Typical of phosphonium salts. These include:

  • Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles, allowing the synthesis of various derivatives.
  • Formation of Phosphine Oxides: Upon oxidation, decyl(triphenyl)phosphonium iodide can yield phosphine oxides, which are useful as intermediates in organic synthesis.
  • Reactivity with Epoxides: As a catalyst, it can facilitate the curing of epoxides when combined with anhydrides, demonstrating its utility in polymer chemistry .

The synthesis of decyl(triphenyl)phosphonium iodide typically involves the following steps:

  • Preparation of Triphenylphosphine: Triphenylphosphine is first synthesized or obtained commercially.
  • Alkylation: The alkyl chain (decyl group) is introduced through a nucleophilic substitution reaction involving a suitable alkyl halide (e.g., decyl bromide) and triphenylphosphine.
  • Formation of Iodide Salt: The resulting phosphonium salt can then be treated with hydroiodic acid or iodine to form decyl(triphenyl)phosphonium iodide.

For example:

text
C10H21Br + P(C6H5)3 -> C10H21P(C6H5)3+ Br-C10H21P(C6H5)3+ Br- + HI -> C10H21P(C6H5)3+ I- + HBr

This method highlights the straightforward approach to synthesizing this compound from readily available precursors .

Decyl(triphenyl)phosphonium iodide has several applications across different fields:

  • Drug Delivery Systems: Its ability to target mitochondria makes it a valuable component in developing drugs aimed at mitochondrial diseases and cancer therapies .
  • Catalysis in Organic Synthesis: It serves as a catalyst for various organic reactions, particularly those involving epoxides and other electrophiles .
  • Research Tool: In biochemical research, it is used to study mitochondrial function and dynamics due to its specific interactions with mitochondrial membranes .

Studies on the interactions of decyl(triphenyl)phosphonium iodide primarily focus on its effects on mitochondrial membranes. Key findings include:

  • Membrane Permeability Changes: Research indicates that this compound can alter the permeability of mitochondrial membranes, which may lead to increased swelling and potential disruption of normal mitochondrial functions .
  • Potential as a Therapeutic Agent: Its unique properties allow it to be explored as a therapeutic agent for conditions related to mitochondrial dysfunction, such as neurodegenerative diseases and metabolic disorders .

Decyl(triphenyl)phosphonium iodide shares similarities with other phosphonium compounds but exhibits unique characteristics due to its specific structure. Here are some comparable compounds:

Compound NameStructureUnique Features
Ethyl(triphenyl)phosphonium iodideC2H5P(C6H5)3I\text{C}_2\text{H}_5\text{P}(\text{C}_6\text{H}_5)_3\text{I}Shorter alkyl chain; commonly used in catalysis
Octadecyl(triphenyl)phosphonium iodideC18H37P(C6H5)3I\text{C}_{18}\text{H}_{37}\text{P}(\text{C}_6\text{H}_5)_3\text{I}Longer alkyl chain; enhanced lipophilicity
Benzyl(triphenyl)phosphonium chlorideC7H7P(C6H5)3Cl\text{C}_7\text{H}_7\text{P}(\text{C}_6\text{H}_5)_3\text{Cl}Utilized in organic synthesis; different halogen

Decyl(triphenyl)phosphonium iodide stands out due to its optimal balance between lipophilicity and biological activity, making it especially effective for targeting mitochondria compared to other phosphonium salts. Its unique structure allows for specific interactions that are not observed in shorter or longer-chain analogs .

Hydrogen Bond Acceptor Count

1

Exact Mass

530.15994 g/mol

Monoisotopic Mass

530.15994 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-11

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